Damnacanthal-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

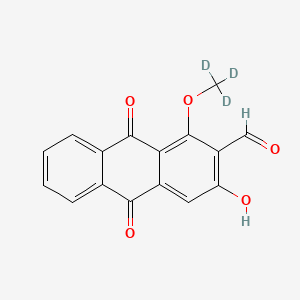

Molecular Formula |

C16H10O5 |

|---|---|

Molecular Weight |

285.26 g/mol |

IUPAC Name |

3-hydroxy-9,10-dioxo-1-(trideuteriomethoxy)anthracene-2-carbaldehyde |

InChI |

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3 |

InChI Key |

IPDMWUNUULAXLU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

Damnacanthal-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damnacanthal is a naturally occurring anthraquinone that has garnered significant interest within the scientific community for its diverse pharmacological properties. Isolated primarily from the roots of plants of the Morinda genus, such as Morinda citrifolia (Noni), it has been traditionally used in herbal medicine for centuries. This technical guide provides an in-depth overview of Damnacanthal, with a specific note on its deuterated form, Damnacanthal-d3. While literature specifically detailing this compound is scarce, it is understood to be a deuterated isotopologue of Damnacanthal. Such deuterated compounds are invaluable in analytical and drug metabolism studies, often serving as internal standards for mass spectrometry-based quantification due to their similar chemical properties but distinct mass. This guide will focus on the well-documented properties and activities of Damnacanthal, which are directly applicable to its deuterated form in a research context.

Chemical Identity and Structure

Damnacanthal is chemically identified as 3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. It is recognized by its characteristic pale yellow crystalline appearance.

Chemical Structure:

The chemical structure of Damnacanthal is provided below:

Structural and Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde |

| CAS Number | 477-84-9 |

| Molecular Formula | C₁₆H₁₀O₅ |

| Molecular Weight | 282.25 g/mol |

| SMILES | COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |

| InChI | InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 |

| InChIKey | IPDMWUNUULAXLU-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 210-211 °C | |

| Appearance | Pale yellow crystals | |

| Solubility | Soluble in DMSO (up to 7 mg/mL) | |

| Boiling Point | 531.9±50.0 °C (Predicted) | |

| Density | 1.461±0.06 g/cm³ (Predicted) | |

| pKa | 5.26±0.20 (Predicted) |

Biological Activities and Pharmacological Profile

Damnacanthal exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Damnacanthal has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Cytotoxicity Data (IC₅₀ Values):

| Cell Line | Cancer Type | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 3.80 ± 0.57 | - | |

| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 | - | |

| CEM-SS | T-lymphoblastic Leukemia | - | 10 | |

| p56lck (autophosphorylation) | - | 0.046 | - | |

| p56lck (exogenous substrate) | - | 0.220 | - |

Anti-inflammatory Activity

Damnacanthal has been shown to possess significant anti-inflammatory properties. It can inhibit the activation of mast cells and suppress the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Signaling Pathways Modulated by Damnacanthal

Damnacanthal's biological effects are mediated through its interaction with several key cellular signaling pathways.

p56lck Tyrosine Kinase Inhibition

Damnacanthal is a potent and selective inhibitor of the p56lck tyrosine kinase, a key enzyme in T-cell activation and signaling.

Caption: Inhibition of p56lck signaling by Damnacanthal.

NF-κB Signaling Pathway Inhibition

Damnacanthal can suppress the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.

Caption: Damnacanthal-mediated inhibition of the NF-κB pathway.

c-Met Signaling Pathway Inhibition

Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer.

Caption: Inhibition of the HGF/c-Met signaling cascade by Damnacanthal.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Damnacanthal research.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Damnacanthal on cancer cell lines.

Materials:

-

Damnacanthal stock solution (in DMSO)

-

Cancer cell line of interest (e.g., MUM-2B)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of Damnacanthal in complete medium.

-

Remove the existing medium from the wells and add the Damnacanthal dilutions (and a vehicle control with DMSO).

-

Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the optical density (OD) at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to determine the effect of Damnacanthal on the expression levels of specific proteins.

Materials:

-

Damnacanthal

-

Cancer cell line of interest (e.g., MUM-2B)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bax, p53, p21, NF-κB, Cyclin D, Cyclin E, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Damnacanthal (e.g., 2.5, 5, and 10 µM) for 24 hours.

-

Wash the cells twice with PBS and lyse them using RIPA buffer.

-

Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Separate 50 µg of protein from each sample by SDS-PAGE on an 8-10% gel.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with 5% skimmed milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence system.

Cell Cycle Analysis

This protocol is used to investigate the effect of Damnacanthal on cell cycle progression.

Materials:

-

Damnacanthal

-

Cancer cell line of interest

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate 4 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of Damnacanthal for a specified time (e.g., 72 hours).

-

Harvest both attached and floating cells and wash with PBS.

-

Fix the cells by slowly adding 1 mL of cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Pellet the cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

DNA Fragmentation Assay

This protocol is used to detect apoptosis induced by Damnacanthal through the visualization of DNA laddering.

Materials:

-

Damnacanthal

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Isopropanol and 70% ethanol

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Treat cells with Damnacanthal for the desired time to induce apoptosis.

-

Harvest the cells and wash with PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge to pellet the intact nuclei, and collect the supernatant containing fragmented DNA.

-

Treat the supernatant with RNase A to degrade RNA.

-

Treat with Proteinase K to digest proteins.

-

Perform a phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA with isopropanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in a small volume of TE buffer.

-

Add DNA loading dye and run the samples on an agarose gel.

-

Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A characteristic ladder pattern indicates apoptosis.

Conclusion

Damnacanthal is a promising natural compound with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Its well-defined chemical structure and multifaceted biological activities, mediated through the modulation of key signaling pathways, make it a compelling subject for further research. The deuterated form, this compound, serves as an essential tool for precise quantification in preclinical and clinical studies. This technical

Physical and chemical properties of Damnacanthal-d3

Core Physical and Chemical Properties

Damnacanthal is a naturally occurring anthraquinone that has been isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] It appears as pale yellow crystals.[1][2][4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₅ | [1][5][6] |

| Molecular Weight (Damnacanthal) | 282.25 g/mol | [5][6][7] |

| Molecular Weight (Damnacanthal-d3) | Approx. 285.27 g/mol | Calculated |

| Melting Point | 210-212 °C | [1][2][4][8] |

| Boiling Point | 532 °C | [6] |

| Density | 1.461 g/mL | [6] |

| Appearance | Pale yellow crystals | [1][2][4] |

| CAS Number | 477-84-9 | [5][6] |

Biological Activity and Signaling Pathways

Damnacanthal exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[1][3][9][10] It has been shown to be a potent inhibitor of various human tumor cells.[3]

Anticancer Activity

Damnacanthal's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[3][9][10]

Key Signaling Pathways Involved in Anticancer Activity:

-

p53 and p21 Pathway: Damnacanthal has been shown to induce apoptosis in breast cancer cells (MCF-7) by activating the p53 and p21 signaling pathways.[3] It enhances the expression of p21 and caspase-7, leading to the activation of p53 and subsequently, the pro-apoptotic protein Bax.[3]

Damnacanthal-induced apoptosis via the p53/p21 pathway. -

NF-κB Pathway: Damnacanthal has been found to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[1][2][11] This pathway is crucial for inflammation and cell survival, and its inhibition can contribute to the anticancer effects of Damnacanthal.

-

Tyrosine Kinase Inhibition: Damnacanthal is a potent inhibitor of p56lck tyrosine kinase, an enzyme involved in T-cell signaling and activation.[1][6][12] It also inhibits other tyrosine kinases such as c-Met, which is the receptor for hepatocyte growth factor (HGF) and plays a role in tumor cell growth and migration.[12]

Inhibition of tyrosine kinases by Damnacanthal. -

Ras Oncogene: Damnacanthal has been reported to inhibit the function of the Ras oncogene, a key driver in many human cancers.[1][2]

Anti-inflammatory Activity

In addition to its anticancer effects, Damnacanthal exhibits anti-inflammatory properties.[9] This is partly attributed to its inhibition of the NF-κB pathway, which plays a central role in the inflammatory response.

Experimental Protocols

Synthesis of Damnacanthal

A total synthesis of Damnacanthal has been reported, involving modified reaction steps.[13][14][15] A general workflow for a reported synthesis is outlined below.

A detailed protocol involves the following key steps[8]:

-

Protection of Hydroxyl Groups: The starting material, such as 1,3-dihydroxyanthraquinone, undergoes methylation and acetylation to protect the hydroxyl groups.

-

Bromination: The protected intermediate is then brominated.

-

Formation of an Ethoxymethyl Derivative: The bromo derivative is converted to an ethoxymethyl derivative.

-

Oxidation: The final step involves the oxidation of the ethoxymethyl group to a formyl (aldehyde) group to yield Damnacanthal.

-

Purification: The crude product is purified by column chromatography.[8]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Damnacanthal on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of Damnacanthal for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Analysis (Annexin V/PI Staining)

The induction of apoptosis by Damnacanthal can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]

-

Cell Treatment: Cells are treated with Damnacanthal for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common analytical method for the quantification of Damnacanthal in plant extracts and other samples.[16]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid).

-

Detection: UV-Vis detection at a wavelength where Damnacanthal has maximum absorbance.

Conclusion

Damnacanthal is a promising natural compound with significant anticancer and anti-inflammatory properties. Its mechanisms of action involve the modulation of several key signaling pathways, making it an interesting candidate for further investigation in drug development. While specific data for this compound is not currently available, the information on Damnacanthal provides a strong foundation for researchers working with its deuterated analogue. The isotopic labeling of this compound makes it a valuable tool for metabolic studies and as an internal standard in quantitative analyses.

References

- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Damnacanthal | C16H10O5 | CID 2948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Damnacanthal - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide to Damnacanthal-d3: Purity, Analysis, and Biological Context

This technical guide provides a comprehensive overview of Damnacanthal-d3, a deuterated analog of the naturally occurring anthraquinone, Damnacanthal. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its purity, analytical methodologies, and its role in key biological signaling pathways.

Certificate of Analysis (Representative)

A Certificate of Analysis (CoA) is a crucial document providing quality and purity data for a chemical substance. While a specific CoA for a particular batch of this compound should be obtained from the supplier, this section presents a representative summary of the data typically found in such a document.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Representative Result | Method |

| Identity | Conforms to Structure | Conforms | ¹H-NMR, MS |

| Purity (by HPLC) | ≥98.0% | 98.5% | HPLC-UV |

| Purity (by NMR) | Report Value | 98.2% | qNMR |

| Isotopic Purity | ≥95% Deuterium | 99.2% | MS |

| Residual Solvents | Meets USP <467> | Conforms | GC-HS |

| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |

| Appearance | Yellow to Orange Solid | Conforms | Visual Inspection |

Physicochemical Properties

Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus.[1][2] Its deuterated form, this compound, is a valuable tool in metabolic and pharmacokinetic studies.

Table 2: Physicochemical Properties of Damnacanthal

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₀O₅ | [1] |

| Molecular Weight | 282.25 g/mol | [3] |

| Appearance | Pale yellow crystals | [1][2] |

| Melting Point | 210-211 °C | [1][2] |

| CAS Number | 477-84-9 | [3] |

For This compound , with a CAS number of 2733158-65-9, the molecular formula is C₁₆H₇D₃O₅ and the molecular weight is approximately 285.27 g/mol .[4]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a standard approach for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like DMSO or methanol and diluted to an appropriate concentration for analysis.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

-

¹H-NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum is used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. The absence of a proton signal in the region corresponding to the deuterated position confirms successful labeling.

-

Mass Spectrometry: The sample is analyzed by a high-resolution mass spectrometer to confirm the molecular weight. The observed mass should correspond to the calculated mass of this compound, and the isotopic distribution pattern will confirm the degree of deuteration.

Biological Activity and Signaling Pathways

Damnacanthal exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antinociceptive effects.[1][5][6] It has been shown to interact with several key signaling pathways.

Inhibition of p56lck Tyrosine Kinase

Damnacanthal is a potent and selective inhibitor of p56lck, a tyrosine kinase crucial for T-cell signaling.[1][3] This inhibition is a key mechanism behind its immunomodulatory and potential anti-cancer effects.

Caption: this compound inhibits p56lck tyrosine kinase activity.

Induction of Apoptosis via p53 and p21

Damnacanthal has been demonstrated to induce apoptosis in cancer cells, in part through the upregulation of p53 and p21, key tumor suppressor proteins.[7]

Caption: Apoptotic pathway induced by this compound.

Inhibition of NF-κB Signaling

Damnacanthal has also been reported to inhibit the NF-κB pathway, a central signaling cascade in inflammation and cancer.[1][2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of this compound.

Caption: General workflow for the characterization of this compound.

References

- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Damnacanthal - Wikipedia [en.wikipedia.org]

- 4. This compound - 生产厂家:上海化源生化科技有限公司 - 化源网 [m.chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Damnacanthal for the Research Professional

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Damnacanthal, focusing on its availability as an analytical standard, relevant experimental protocols, and its interaction with key signaling pathways.

Commercial Availability of Damnacanthal Analytical Standards

Direct commercial sources for a deuterated Damnacanthal-d3 analytical standard are not readily identifiable, suggesting it is a niche product likely requiring custom synthesis. However, the non-deuterated form, Damnacanthal, is available from several suppliers and serves as a crucial reference material for initial research and analytical method development.

Suppliers of Damnacanthal

For researchers requiring the standard compound, various chemical suppliers offer Damnacanthal. One such supplier is Abbexa Ltd, which provides Damnacanthal as a powder for research use.[1] It is important to note that these products are typically for laboratory research use only and not for human or veterinary applications.[1]

Custom Synthesis of this compound

For studies requiring a deuterated internal standard for quantitative analysis by mass spectrometry, researchers will likely need to engage a company specializing in custom isotope labeling. Several companies offer such services, synthesizing deuterated compounds to high isotopic and chemical purity specifications, often ≥98% and >99% respectively.[2] Companies like ResolveMass Laboratories Inc., Chemtos, Eurofins, and Alfa Chemistry provide custom synthesis of deuterated standards, including for active pharmaceutical ingredients (APIs), metabolites, and impurities.[2][3][4][5] These services can typically accommodate small-scale syntheses from milligrams to grams.[3] When commissioning a custom synthesis, it is crucial to specify the desired location of the deuterium labels to ensure stability and prevent exchange during analytical procedures.[3]

Quantitative Data and Specifications

The following table summarizes typical specifications for commercially available Damnacanthal analytical standards. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Parameter | Typical Specification | Notes |

| Form | Powder / Solid | Supplied as a solid material. |

| Storage | -20°C, desiccated | Recommended for long-term stability (up to 1 year). Solutions can be stored at -20°C for up to 1 month.[1] |

| Purity | High Purity | While specific percentages are lot-dependent, these are typically high-purity reference materials. |

| Intended Use | Research Use Only | Not for diagnostic, therapeutic, or cosmetic procedures, nor for human or animal consumption.[1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of Damnacanthal

A validated HPLC method is essential for the accurate quantification of Damnacanthal in various matrices. While a specific, universally adopted method for this compound is not available, the principles for developing such a method would be based on existing methods for Damnacanthal and other anthraquinones. A general approach to developing a reverse-phase HPLC method is outlined below.

Objective: To develop and validate a specific, accurate, and precise HPLC method for the quantification of Damnacanthal.

Materials and Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)

-

Damnacanthal analytical standard

-

Methanol or other suitable solvent for standard and sample preparation

Chromatographic Conditions (Starting Point):

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution is often effective. For example, starting with a higher percentage of aqueous phase (e.g., 90% B) and gradually increasing the organic phase (A) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV-Vis spectrum of Damnacanthal, which shows characteristic absorption peaks for the anthraquinone core.[6] A DAD can be used to identify the optimal wavelength.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for improved reproducibility.

Method Validation Parameters: To ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks in blank samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Signaling Pathways Modulated by Damnacanthal

Damnacanthal has been shown to exert its biological effects, including anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the c-Met signaling pathways are two of the most well-documented targets.

Inhibition of the NF-κB Signaling Pathway

Damnacanthal has been demonstrated to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[7][8][9] It can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] This inhibition can occur through the suppression of IκBα degradation, which normally holds NF-κB inactive in the cytoplasm.[10] Furthermore, Damnacanthal has been shown to inhibit the p56lck tyrosine kinase, which can act upstream of the NF-κB pathway.[7][10]

Caption: Inhibition of the NF-κB pathway by Damnacanthal.

Inhibition of the c-Met Signaling Pathway

Damnacanthal is also a known inhibitor of the c-Met receptor tyrosine kinase.[11] The c-Met pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), is involved in cell proliferation, survival, migration, and invasion.[12] By inhibiting the phosphorylation of c-Met, Damnacanthal can block downstream signaling through pathways such as the Akt and Erk pathways, leading to anti-tumor effects.[11] This inhibition has been observed to induce apoptosis and reduce the secretion of matrix metalloproteinase-2 (MMP-2), which is involved in cell invasion.[11]

Caption: Inhibition of the c-Met signaling pathway by Damnacanthal.

References

- 1. abbexa.com [abbexa.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Custom Synthesis [chemtos.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Custom Synthesis & Radiolabeling | Analytical Chemistry | Eurofins [eurofins.com]

- 6. goldncloudpublications.com [goldncloudpublications.com]

- 7. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

A Technical Guide to the Natural Sources and Isolation of Damnacanthal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damnacanthal, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of damnacanthal and detailed methodologies for its isolation and purification. Quantitative data from various extraction techniques are summarized for comparative analysis. Furthermore, this guide elucidates the key signaling pathways modulated by damnacanthal, offering a molecular basis for its therapeutic potential. Experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources of Damnacanthal

Damnacanthal is primarily isolated from the roots of plants belonging to the Rubiaceae family, most notably from the genus Morinda and Damnacanthus.

-

Morinda citrifolia L. , commonly known as noni, is the most widely reported source of damnacanthal.[1][2] The roots of this small evergreen tree, found in tropical regions, are particularly rich in this anthraquinone.[1]

-

Morinda elliptica also serves as a significant natural source of damnacanthal, with studies reporting its isolation from the roots of this plant.

-

The genus Damnacanthus , from which the compound derives its name, also contains damnacanthal.

Isolation of Damnacanthal: A Comparative Overview

The extraction and purification of damnacanthal from its natural sources can be achieved through various methods, each with distinct advantages in terms of yield, efficiency, and environmental impact. A summary of quantitative data from different extraction techniques is presented in Table 1.

| Natural Source | Extraction Method | Solvent/Conditions | Damnacanthal Yield | Reference |

| Morinda citrifolia root bark | Maceration | Hexane, Chloroform, Ethyl Acetate, Methanol | 3 mg from 3.0 kg of root bark | [3] |

| Morinda citrifolia roots | Subcritical Water Extraction (SWE) | Water at 170 °C and 4 MPa | 0.722 mg/g | [4][5] |

| Morinda citrifolia roots | Microwave-Assisted Extraction (MAE) | 80% (v/v) Ethanol-water solution | 95% recovery | |

| Morinda citrifolia roots | Soxhlet Extraction | Ethanol | Not explicitly quantified | [4] |

| Morinda citrifolia roots | Ultrasound-Assisted Extraction (UAE) | Acetone > Acetonitrile > Methanol > Ethanol | Not explicitly quantified | [6] |

| Morinda elliptica roots | Not specified | Not specified | IC50 of 10 µg/mL against CEM-SS cells | [7] |

Table 1: Comparison of Damnacanthal Yields from Various Natural Sources and Extraction Methods.

Detailed Experimental Protocols

Maceration Protocol

Maceration is a simple and widely used method for the extraction of damnacanthal.

Materials and Equipment:

-

Dried and powdered root bark of Morinda citrifolia

-

Hexane

-

Chloroform

-

Ethyl Acetate

-

Methanol

-

Filter paper

-

Rotary evaporator

-

Glass containers

Procedure:

-

The powdered root bark of Morinda citrifolia is macerated sequentially with hexane, chloroform, ethyl acetate, and methanol.[3]

-

For each solvent, the plant material is soaked for 72 hours.[3]

-

The mixture is then filtered to separate the extract from the plant residue.[3]

-

The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator.[3]

Microwave-Assisted Extraction (MAE) Protocol

MAE offers a more rapid and efficient extraction compared to conventional methods.

Materials and Equipment:

-

Dried and powdered roots of Morinda citrifolia

-

80% (v/v) Ethanol-water solution

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

A sample of the powdered root material (0.02 mm particle size) is mixed with the 80% ethanol-water solution at a solvent-to-sample ratio of 100.

-

The mixture is subjected to microwave irradiation at a temperature of 120°C for 3 minutes.

-

Following extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

Subcritical Water Extraction (SWE) Protocol

SWE is an environmentally friendly method that uses water at elevated temperature and pressure as the extraction solvent.

Materials and Equipment:

-

Dried and powdered roots of Morinda citrifolia

-

Subcritical water extraction system (continuous flow)

-

High-performance liquid chromatography (HPLC) system for quantification

Procedure:

-

The extraction is performed in a continuous flow system.[4][5]

-

The optimal conditions for damnacanthal extraction are a temperature of 170 °C and a pressure of 4 MPa.[4][5]

-

Water is pumped through the extraction vessel containing the plant material at a controlled flow rate.

-

The extract is collected, and the concentration of damnacanthal is determined using RP-HPLC with UV detection at 250 nm.[4][5]

Purification by Column Chromatography

Column chromatography is a crucial step for the purification of damnacanthal from the crude extracts.

Materials and Equipment:

-

Crude damnacanthal extract

-

Silica gel (for stationary phase)

-

Solvent system (e.g., hexane and dichloromethane)

-

Glass column

-

Fraction collector

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a glass column.

-

The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the silica gel bed.

-

The column is eluted with a gradient of solvents. For the purification of damnacanthal, a mobile phase of hexane and dichloromethane has been used, with specific ratios of 85:15, 65:35, and 60:40 being effective for eluting different anthraquinones.[8]

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure damnacanthal.

-

The fractions containing pure damnacanthal are combined, and the solvent is evaporated to yield the purified compound.

Signaling Pathways Modulated by Damnacanthal

Damnacanthal exerts its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.

The p53/p21 Signaling Pathway

Damnacanthal has been shown to induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. It enhances the expression of p21, a cyclin-dependent kinase inhibitor, which in turn leads to the transcriptional activation of p53.[2] This activation subsequently promotes the expression of pro-apoptotic proteins like Bax.[9] The antitumorigenic activity of damnacanthal on melanoma cells has been demonstrated to be executed via the p53/p21 signaling pathway.[9][10]

Caption: Damnacanthal-induced p53 signaling pathway.

The c-Met Signaling Pathway

Damnacanthal has been identified as an inhibitor of the c-Met receptor tyrosine kinase.[7] The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, and migration. By inhibiting c-Met phosphorylation, damnacanthal can suppress downstream signaling cascades, including the Akt pathway, leading to reduced cancer cell growth and survival.[7]

Caption: Inhibition of the c-Met signaling pathway by damnacanthal.

Experimental Workflow for Isolation and Purification

The overall process for obtaining pure damnacanthal from its natural source involves a series of sequential steps, from extraction to final purification.

References

- 1. Damnacanthal, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "Microwave-assisted extraction of anti-cancer damnacanthal from roots o" by Waraporn Wittayasinthana [digital.car.chula.ac.th]

- 7. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.uitm.edu.my [ir.uitm.edu.my]

- 9. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for Damnacanthal-d3

An In-depth Technical Guide to the Safety and Handling of Damnacanthal-d3

Introduction

Damnacanthal is a naturally occurring anthraquinone found in plants of the Morinda genus.[1][2] It has garnered significant interest in the scientific community for its potent cytotoxic and anticancer properties.[1][3][4] Damnacanthal has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable compound for cancer research and drug development.[3][5] this compound is a deuterated analog of Damnacanthal, likely used in metabolic or pharmacokinetic studies to trace the compound's fate in biological systems. The introduction of deuterium atoms can alter the metabolic profile and kinetic properties of a molecule, but it is not expected to significantly change its fundamental handling and safety precautions compared to the parent compound.

Safety and Handling

Given the potent biological activity of Damnacanthal and the lack of specific toxicology data for this compound, it should be handled as a highly potent and hazardous compound. The following guidelines are based on general principles for handling cytotoxic research chemicals.

Hazard Identification

While a specific Material Safety Data Sheet (MSDS) for Damnacanthal or its deuterated form is not available in the provided search results, based on its cytotoxic nature, the following hazards should be assumed:

-

Toxicity: May be fatal if swallowed, inhaled, or absorbed through the skin.[6]

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

-

Carcinogenicity/Mutagenicity: Long-term toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

| PPE Item | Specification |

| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |

| Eye Protection | Chemical safety goggles or a full-face shield. |

| Lab Coat | A dedicated lab coat, preferably disposable or made of a non-permeable material. |

| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form to prevent inhalation.[6] |

Engineering Controls

-

Fume Hood: All handling of this compound, especially the solid form and the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: The laboratory should be well-ventilated.[6]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.[6]

-

Waste Disposal: All waste contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Quantitative Data

The following table summarizes the cytotoxic activity of Damnacanthal against various cancer cell lines, as reported in the literature. This data highlights the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 | [4] |

| K-562 | Chronic Myelogenous Leukemia | 5.50 ± 1.26 | [4] |

| Various | Five Cancer Cell Lines | 2 - 8 | [2] |

Experimental Protocols

General Synthesis of Damnacanthal

The synthesis of Damnacanthal has been reported through a multi-step process.[2][8] A generalized protocol based on these findings is outlined below. The synthesis of this compound would likely follow a similar pathway, potentially utilizing a deuterated starting material.

Workflow for Damnacanthal Synthesis

Caption: Generalized workflow for the chemical synthesis of Damnacanthal.

Methodology:

-

Precursor Synthesis: 1,3-Dihydroxy-2-methylanthraquinone is synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and 1,3-dihydroxy-2-methylbenzene in a molten mixture of AlCl3/NaCl.[8]

-

Functional Group Manipulation: The precursor undergoes a series of reactions including acetylation, methylation, and bromination to introduce the necessary functional groups.[8]

-

Side-Chain Modification: The bromomethyl group is then converted to an ethoxymethyl derivative.[8]

-

Final Oxidation: The synthesis is completed by the oxidation of the side chain to a formyl group using an oxidizing agent like Pyridinium chlorochromate (PCC), yielding Damnacanthal.[8]

-

Purification: The crude product is purified by flash silica gel column chromatography.[8]

Biological Activity and Signaling Pathways

Damnacanthal exerts its anticancer effects by modulating several key signaling pathways, leading to apoptosis and cell cycle arrest.

p53/p21-Mediated Apoptosis

Damnacanthal has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, p21.[3][5] This activation leads to G1 phase cell cycle arrest and the induction of apoptosis.[5]

Caption: Damnacanthal-induced p53/p21 signaling pathway leading to apoptosis.

NF-κB/Cyclin/Caspase-3 Pathway

In melanoma cells, Damnacanthal has been observed to downregulate the expression of NF-κB, Cyclin D, and Cyclin E, while increasing the activity of caspases 3, 8, and 9.[3] This cascade of events also contributes to the induction of apoptosis.

Caption: Modulation of NF-κB and Caspase pathways by Damnacanthal.

Conclusion

This compound is a valuable research tool, but its handling requires stringent safety measures due to the potent cytotoxic nature of the parent compound. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. While this guide provides a framework based on available data for Damnacanthal, a comprehensive, substance-specific risk assessment is essential before commencing any experimental work with this compound.

References

- 1. Effects of Damnacanthal and Nordamnacanthal on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Damnacanthal in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Damnacanthal in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Damnacanthal-d3, is employed. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and clinical trial monitoring of Damnacanthal.

Introduction

Damnacanthal, an anthraquinone derived from the roots of Morinda citrifolia (Noni), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] It has demonstrated potential as an anti-cancer and anti-inflammatory agent.[1] As Damnacanthal progresses through the drug development pipeline, a validated, high-throughput method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.

Signaling Pathways Involving Damnacanthal

Damnacanthal has been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting the pharmacological effects of the compound.

References

Application Note: Quantitative Analysis of Damnacanthal in Plasma using Damnacanthal-d3 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia L. (noni), has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] In preclinical studies, damnacanthal has demonstrated potent anti-cancer and anti-inflammatory properties. Its proposed mechanisms of action involve the modulation of several key signaling pathways, including the inhibition of the NF-κB pathway, and interference with p53 and p21 mediated processes, highlighting its therapeutic potential. As damnacanthal progresses through the drug development pipeline, it is imperative to establish a robust and reliable bioanalytical method to accurately quantify its concentration in biological matrices. This is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of damnacanthal in plasma. The method utilizes a stable isotope-labeled internal standard, Damnacanthal-d3, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of damnacanthal.

Experimental Protocols

Materials and Reagents

-

Damnacanthal (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

-

96-well collection plates

-

Autosampler vials

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and quality control (QC) samples to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

To 50 µL of each plasma sample, standard, or QC, add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix for 1 minute at 1500 rpm.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Damnacanthal | 299.1 | 281.1 | 20 |

| This compound | 302.1 | 284.1 | 20 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of this method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

|---|

| Damnacanthal | 1 - 1000 | Linear, 1/x² weighting | ≥ 0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Mid QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 4: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |

|---|---|---|---|

| Low QC | 3 | 0.95 - 1.05 | > 85 |

| High QC | 800 | 0.95 - 1.05 | > 85 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Damnacanthal in plasma.

Caption: Simplified signaling pathways modulated by Damnacanthal.

References

Application Note: Quantification of Damnacanthal using a Validated HPLC Method

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Damnacanthal, a bioactive anthraquinone found in plants of the Morinda genus. This method is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a precise and reliable protocol for the quantification of Damnacanthal in various sample matrices, including plant extracts. The method utilizes a C18 column with a methanol and water mobile phase, and UV detection. All experimental protocols, including sample and standard preparation, are described in detail. Additionally, system suitability parameters are provided to ensure the performance and reliability of the chromatographic system.

Introduction

Damnacanthal is a naturally occurring anthraquinone that has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] It is predominantly isolated from the roots of Morinda citrifolia (Noni).[3][4][5] Accurate quantification of Damnacanthal is crucial for the quality control of herbal medicines, pharmacokinetic studies, and in vitro and in vivo research to elucidate its mechanisms of action. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[6] This document provides a detailed protocol for a validated HPLC method for the quantitative determination of Damnacanthal.

Physicochemical Properties of Damnacanthal

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₀O₅ | [3][7] |

| Molecular Weight | 282.25 g/mol | [7] |

| IUPAC Name | 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | [7] |

| Appearance | Yellow needles | [8] |

| UV-Vis λmax | 250 nm, 279 nm, 408 nm | [8][9] |

Experimental Protocols

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) is recommended.[10]

-

Mobile Phase: A mixture of methanol and 2% aqueous acetic acid (70:30, v/v).[10] Alternatively, acetonitrile and water can be used.[11] All solvents should be of HPLC grade.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 25 °C.[10]

-

Detection Wavelength: 250 nm.[9]

-

Injection Volume: 20 µL.[10]

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Damnacanthal reference standard and dissolve it in a 10 mL volumetric flask with methanol.[13]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Morinda citrifolia roots)

-

Drying and Grinding: Dry the plant material (e.g., Morinda citrifolia roots) at room temperature and grind it into a fine powder.

-

Extraction: Accurately weigh 100 mg of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform extraction under reflux for 1 hour.[14] Alternatively, use subcritical water extraction for a more environmentally friendly approach.[9]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).[14]

-

Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[6][14]

System Suitability

Before running the samples, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 20 µg/mL) multiple times (n=5) and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 2% |

The acceptance criteria are based on general pharmacopeial guidelines.[15]

Calibration Curve and Quantification

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area of Damnacanthal against the corresponding concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.

-

Inject the prepared sample solutions.

-

Quantify the amount of Damnacanthal in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table presents validation parameters for a similar anthraquinone, which can be used as a reference for the expected performance of the Damnacanthal method.

| Validation Parameter | Result |

| Linearity (r²) | 0.9991 |

| Limit of Detection (LOD) | 0.178 µg/mL |

| Limit of Quantification (LOQ) | 0.594 µg/mL |

| Accuracy (% Recovery) | 89.191–94.667% |

| Intra-day Precision (RSD) | 2.966% |

| Inter-day Precision (RSD) | 2.658% |

Data adapted from a study on 9,10-anthraquinone.[10]

Visualizations

Caption: Experimental workflow for Damnacanthal quantification.

Caption: Signaling pathways modulated by Damnacanthal.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of Damnacanthal in various samples. The detailed protocol for sample preparation, chromatographic conditions, and system suitability ensures reproducible results. This method is suitable for quality control purposes in the herbal industry and for quantitative analysis in academic and industrial research settings focused on the therapeutic potential of Damnacanthal.

References

- 1. goldncloudpublications.com [goldncloudpublications.com]

- 2. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]

Application Notes: Mass Spectrometry Fragmentation of Damnacanthal-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damnacanthal, an anthraquinone isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest for its diverse pharmacological activities, including anticancer properties. In drug development and metabolic studies, isotopically labeled internal standards, such as Damnacanthal-d3, are crucial for accurate quantification by mass spectrometry. Understanding the fragmentation pattern of both the parent compound and its deuterated analog is essential for developing robust analytical methods. These application notes provide a detailed overview of the mass spectrometric behavior of Damnacanthal and its deuterated form, this compound, including proposed fragmentation pathways and a generalized analytical protocol.

Molecular Structures

Damnacanthal:

-

Systematic Name: 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde

-

Molecular Formula: C₁₆H₁₀O₅

-

Molecular Weight: 282.25 g/mol

This compound:

-

Assumed Structure for these Notes: 3-hydroxy-1-methoxy-d3-9,10-dioxoanthracene-2-carbaldehyde (deuteration on the methoxy group)

-

Molecular Formula: C₁₆H₇D₃O₅

-

Molecular Weight: 285.27 g/mol

Mass Spectrometry Fragmentation Patterns

The fragmentation of Damnacanthal and this compound is analyzed based on typical behavior of anthraquinones and aromatic aldehydes in mass spectrometry. The primary fragmentation processes involve the loss of small neutral molecules such as carbon monoxide (CO), a formyl radical (CHO), and a methyl radical (CH₃).

Damnacanthal Fragmentation

Electron Ionization Mass Spectrometry (EIMS) of Damnacanthal reveals a characteristic fragmentation pattern. The molecular ion ([M]⁺˙) is typically the base peak, indicating a stable aromatic system. Key fragmentation pathways include:

-

Loss of a formyl radical (-CHO): A common fragmentation for aromatic aldehydes, leading to a significant fragment ion.

-

Loss of carbon monoxide (-CO): A characteristic fragmentation of the anthraquinone core. Multiple CO losses can occur.

-

Loss of a methyl radical (-CH₃): From the methoxy group.

Predicted Fragmentation of this compound

For this compound, where the three hydrogen atoms of the methoxy group are replaced by deuterium, the fragmentation pattern is expected to be similar to that of Damnacanthal, but with specific mass shifts for fragments containing the deuterated methoxy group.

-

The molecular ion will be observed at m/z 285.

-

Fragments resulting from the loss of the deuterated methyl radical (CD₃) will show a loss of 18 Da instead of 15 Da.

-

Fragments that retain the deuterated methoxy group will be 3 Da heavier than their corresponding non-deuterated counterparts.

Quantitative Data Summary

The following tables summarize the observed and predicted mass-to-charge ratios (m/z) and proposed identities of the major fragments for Damnacanthal and this compound.

Table 1: Mass Spectrometry Fragmentation Data for Damnacanthal

| m/z | Relative Intensity | Proposed Fragment Identity | Notes |

| 282 | High | [M]⁺˙ (C₁₆H₁₀O₅) | Molecular Ion |

| 267 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 254 | High | [M - CO]⁺˙ or [M - H - CHO]⁺ | Loss of carbon monoxide from the quinone or loss of H and formyl radical. |

| 253 | Moderate | [M - CHO]⁺ | Loss of the formyl radical. |

| 225 | Moderate | [M - CO - CHO]⁺ | Sequential loss of CO and the formyl radical. |

| 197 | Low | [M - 2CO - CHO]⁺ | Sequential loss of two CO molecules and the formyl radical. |

| 139 | Moderate | Further fragmentation | Complex rearrangement and cleavage of the aromatic rings. |

Relative intensities are qualitative and can vary depending on the instrument and conditions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Relative Intensity | Proposed Fragment Identity | Notes |

| 285 | High | [M]⁺˙ (C₁₆H₇D₃O₅) | Molecular Ion |

| 267 | Moderate | [M - CD₃]⁺ | Loss of a deuterated methyl radical. The m/z is the same as a fragment from the unlabeled compound. |

| 257 | High | [M - CO]⁺˙ | Loss of carbon monoxide from the quinone, retaining the d3-methoxy group. |

| 256 | Moderate | [M - CHO]⁺ | Loss of the formyl radical, retaining the d3-methoxy group. |

| 228 | Moderate | [M - CO - CHO]⁺ | Sequential loss of CO and the formyl radical, retaining the d3-methoxy group. |

| 200 | Low | [M - 2CO - CHO]⁺ | Sequential loss of two CO molecules and the formyl radical, retaining the d3-methoxy group. |

| 142 | Moderate | Further fragmentation | Complex rearrangement and cleavage of the aromatic rings, retaining the deuterium label. |

Experimental Protocols

This section provides a general protocol for the analysis of Damnacanthal and this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for the analysis of such compounds in complex matrices.

I. Sample Preparation

-

Standard Preparation:

-

Prepare stock solutions of Damnacanthal and this compound (if available) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standard solutions for calibration curves.

-

-

Sample Extraction (from biological matrix, e.g., plasma):

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

II. LC-MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan/tandem MS for high-resolution instruments.

-

MRM Transitions for Damnacanthal:

-

Precursor Ion (Q1): m/z 283 [M+H]⁺

-

Product Ion (Q3): e.g., m/z 255, m/z 227

-

-

MRM Transitions for this compound:

-

Precursor Ion (Q1): m/z 286 [M+H]⁺

-

Product Ion (Q3): e.g., m/z 258, m/z 230

-

-

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of Damnacanthal using LC-MS with an internal standard.

Fragmentation Pathway of Damnacanthal

Caption: Proposed EIMS fragmentation pathway for Damnacanthal.

Predicted Fragmentation Pathway of this compound

Caption: Predicted EIMS fragmentation pathway for this compound (methoxy-d3).

Application of Damnacanthal-d3 in Metabolomics Research: An Essential Tool for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Damnacanthal-d3 as an internal standard in metabolomics research, particularly for studies investigating the cellular effects of Damnacanthal. Given the potent biological activities of Damnacanthal, including its anti-cancer properties, accurate quantification of its uptake and distribution within biological systems is critical. This compound, a stable isotope-labeled version of Damnacanthal, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for variations in sample preparation and matrix effects.

Introduction to Damnacanthal and the Role of this compound

Damnacanthal is a naturally occurring anthraquinone found in the roots of plants from the Morinda genus. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, most notably its anti-cancer effects. Research has demonstrated that Damnacanthal can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, liver, and melanoma.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell cycle progression and apoptosis (programmed cell death).

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biochemical effects of compounds like Damnacanthal. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, prized for its sensitivity and selectivity. However, accurate quantification of analytes in complex biological matrices can be challenging due to ion suppression or enhancement and variability in sample extraction and processing.

To address these challenges, stable isotope-labeled internal standards are employed. This compound, in which three hydrogen atoms are replaced with deuterium, is chemically identical to Damnacanthal but has a molecular weight that is 3 Daltons higher. This mass difference allows the mass spectrometer to distinguish between the analyte (Damnacanthal) and the internal standard (this compound), while their identical chemical properties ensure they behave similarly during sample preparation and analysis. By spiking a known amount of this compound into samples at the beginning of the workflow, any sample loss or variation in instrument response can be normalized, leading to highly accurate quantification of Damnacanthal.

Key Applications of this compound in Metabolomics

-

Pharmacokinetic Studies: Accurate quantification of Damnacanthal in plasma, tissues, and urine to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Cellular Uptake and Distribution Studies: Measuring the intracellular concentration of Damnacanthal in in vitro cancer models to correlate its uptake with observed biological effects.

-

Drug Efficacy and Mechanism of Action Studies: Quantifying Damnacanthal levels in tumors and surrounding tissues in preclinical animal models to assess drug delivery and target engagement.

-

Metabolic Stability Assays: Determining the rate of Damnacanthal metabolism by liver microsomes or other enzyme preparations.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the use of this compound as an internal standard in a metabolomics workflow. These values may require optimization for specific experimental conditions and instrumentation.

Table 1: Stock Solutions and Working Concentrations

| Parameter | Recommended Value | Notes |

| This compound Stock Solution | 1 mg/mL in DMSO | Store at -20°C or -80°C. |

| Damnacanthal Stock Solution | 1 mg/mL in DMSO | For creating calibration standards. Store at -20°C or -80°C. |

| This compound Spiking Solution | 100 ng/mL in 50:50 Acetonitrile:Water | Prepared fresh from the stock solution. |

| Calibration Curve Range | 1 - 1000 ng/mL | Prepare a series of dilutions of Damnacanthal in the appropriate matrix (e.g., cell lysate, plasma). |

Table 2: LC-MS/MS Parameters for Damnacanthal and this compound

| Parameter | Damnacanthal | This compound | Notes |

| Molecular Formula | C₁₆H₁₀O₅ | C₁₆H₇D₃O₅ | |

| Monoisotopic Mass | 282.05 g/mol | 285.07 g/mol | |

| Precursor Ion (m/z) | 283.06 | 286.08 | [M+H]⁺ in positive ion mode. |

| Product Ion (m/z) | To be determined empirically | To be determined empirically | Fragmentation pattern should be similar. |

| Collision Energy | To be determined empirically | To be determined empirically | Optimize for maximum signal intensity. |

| Retention Time | Dependent on LC conditions | Should co-elute with Damnacanthal. | A slight shift may be observed with some columns. |

Experimental Protocols

Protocol 1: Quantification of Intracellular Damnacanthal in Cancer Cells

This protocol describes the quantification of Damnacanthal in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with the compound, using this compound as an internal standard.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Damnacanthal

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Cell scraper

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells to ~80% confluency in a 6-well plate.

-